
Hafnio;2,2,6,6-tetrametilheptano-3,5-diona
Descripción general
Descripción
Hafnium;2,2,6,6-tetramethylheptane-3,5-dione is a compound that involves the metal hafnium . The other component, 2,2,6,6-tetramethylheptane-3,5-dione, also known as Dipivaloylmethane, is a stable, anhydrous reagent. It undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .
Synthesis Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex . It also serves as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex . A study has shown that bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II) was synthesized and its structure was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy .Molecular Structure Analysis
The molecular formula of 2,2,6,6-tetramethylheptane-3,5-dione is C11H20O2 . The InChI key is YRAJNWYBUCUFBD-UHFFFAOYSA-N .Chemical Reactions Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione undergoes O-additions and C-additions . It acts as an air-stable ligand for metal catalysts in various reactions .Physical and Chemical Properties Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione is a liquid at room temperature . It has a refractive index of 1.459 (lit.) . Its boiling point is 72-73 °C/6 mmHg (lit.) , and its density is 0.883 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Estructura Química y Propiedades
“Hafnio;2,2,6,6-tetrametilheptano-3,5-diona” es un compuesto químico con la fórmula molecular C11H20O2 . Tiene un peso molecular de 184.2753 . Este compuesto también se conoce con otros nombres como Dipivaloilmetano, 2,2,6,6-Tetrametil-3,5-heptanodíona, y 2,2,6,6-Tetrametilheptano-3,5-diona .
Síntesis de α-Aril-β-dicetonas
Este compuesto se utiliza en la síntesis de α-aril-β-dicetonas . Estas dicetonas son intermediarios importantes en la síntesis orgánica y tienen aplicaciones en la producción de productos farmacéuticos, agroquímicos y materiales funcionales.
Preparación de Complejo Dirutenio con Puente de Dicianoamidobenceno
“this compound” también se utiliza en la preparación de complejo dirutenio con puente de dicianoamidobenceno . Este complejo tiene aplicaciones potenciales en catálisis y ciencia de materiales.
Modificación de Precursores de Propóxido de Zirconio y Hafnio
Este compuesto se ha utilizado para la modificación de precursores de propóxido de zirconio y hafnio . La modificación involucra compuestos intermedios mono- y trisustituidos y no involucra un compuesto disustituido .
Síntesis de Complejo de Iridio (III) de Emisión Naranja
Otra aplicación interesante de “this compound” es su uso como ligando auxiliar en la síntesis de complejo de iridio (III) de emisión naranja . Este complejo se puede utilizar en el desarrollo de diodos orgánicos emisores de luz (OLED).
Formación de Complejo Dimérico Hidroxo-Di-thd-Sustituido
En microhidrólisis, se produce la formación del complejo dimérico hidroxo-di-thd-sustituido, [Hf (OH) (OiPr) (thd)2]2 . Este complejo solo se pudo aislar para sistemas basados en hafnio .
Mecanismo De Acción
Target of Action
Hafnium;2,2,6,6-tetramethylheptane-3,5-dione is a stable, anhydrous reagent . It acts as an air-stable ligand for metal catalysts . This compound is primarily targeted towards metal ions, forming stable complexes with them .
Mode of Action
The mode of action of Hafnium;2,2,6,6-tetramethylheptane-3,5-dione involves its interaction with metal ions. It undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts . The compound’s structure allows it to form stable complexes with metal ions .
Biochemical Pathways
The biochemical pathways affected by Hafnium;2,2,6,6-tetramethylheptane-3,5-dione are primarily those involving metal ions. The compound’s ability to form stable complexes with metal ions can influence various biochemical reactions where these ions play a crucial role .
Result of Action
The molecular and cellular effects of Hafnium;2,2,6,6-tetramethylheptane-3,5-dione’s action are largely dependent on the specific metal ions it interacts with and the biochemical pathways these ions are involved in. By forming stable complexes with metal ions, it can potentially influence the function of these ions in various biochemical reactions .
Action Environment
The action, efficacy, and stability of Hafnium;2,2,6,6-tetramethylheptane-3,5-dione can be influenced by various environmental factors. For instance, the presence of other competing ligands in the environment could potentially affect the compound’s ability to form complexes with metal ions. Additionally, factors such as temperature and pH could also influence the compound’s stability and reactivity .
Propiedades
IUPAC Name |
hafnium;2,2,6,6-tetramethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOVRVQNKGJZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80HfO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63370-90-1 | |
| Record name | NSC174885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


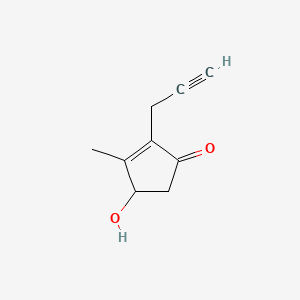
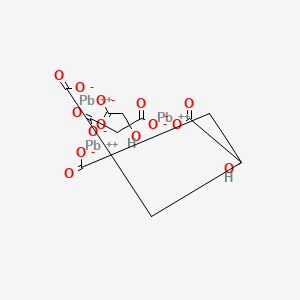
![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)
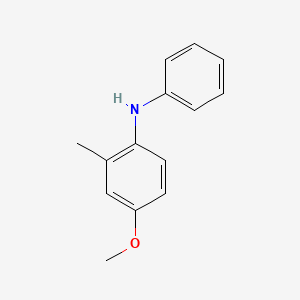
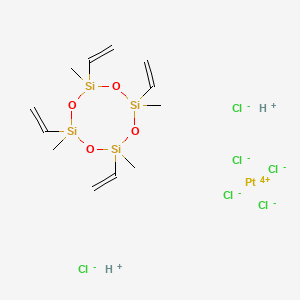
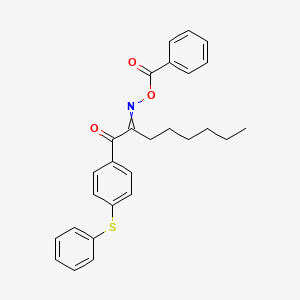
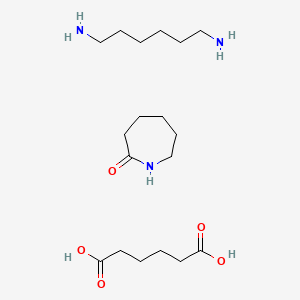
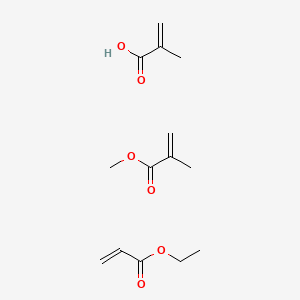
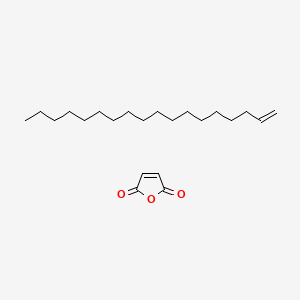

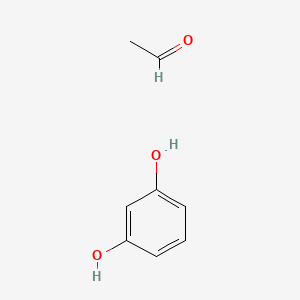
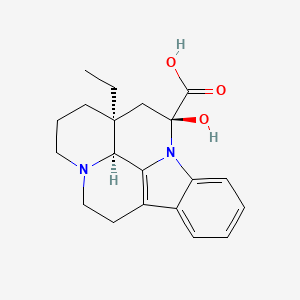
![4-[4-(Trifluoromethyl)phenoxy]phenol](/img/structure/B1584683.png)

